molecular formula C17H9BrO B14506709 7H-Benz(de)anthracen-7-one, 2-bromo- CAS No. 65072-55-1

7H-Benz(de)anthracen-7-one, 2-bromo-

Cat. No.: B14506709
CAS No.: 65072-55-1
M. Wt: 309.16 g/mol
InChI Key: JLPIRWUZYOQKQZ-UHFFFAOYSA-N
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Description

7H-Benz(de)anthracen-7-one, 2-bromo- is a brominated derivative of 7H-Benz(de)anthracen-7-one This compound is part of the polycyclic aromatic ketones family, known for their complex ring structures and significant chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benz(de)anthracen-7-one, 2-bromo- typically involves the bromination of 7H-Benz(de)anthracen-7-one. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 7H-Benz(de)anthracen-7-one, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the production of the desired mono-brominated product.

Chemical Reactions Analysis

Types of Reactions

7H-Benz(de)anthracen-7-one, 2-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

7H-Benz(de)anthracen-7-one, 2-bromo- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7H-Benz(de)anthracen-7-one, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their normal functions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7H-Benz(de)anthracen-7-one: The parent compound without the bromine atom.

    7H-Benz(de)anthracen-7-one, 2-chloro-: A chlorinated derivative with similar reactivity.

    7H-Benz(de)anthracen-7-one, 2-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.

Uniqueness

7H-Benz(de)anthracen-7-one, 2-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorinated and iodinated counterparts.

Properties

CAS No.

65072-55-1

Molecular Formula

C17H9BrO

Molecular Weight

309.16 g/mol

IUPAC Name

2-bromobenzo[b]phenalen-7-one

InChI

InChI=1S/C17H9BrO/c18-11-8-10-4-3-7-14-16(10)15(9-11)12-5-1-2-6-13(12)17(14)19/h1-9H

InChI Key

JLPIRWUZYOQKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC(=C3)Br)C=CC=C4C2=O

Origin of Product

United States

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